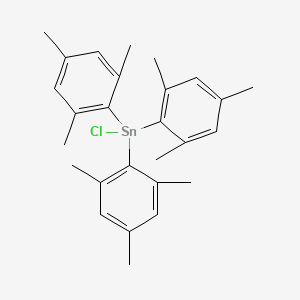
Chlorotris(2,4,6-trimethylphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorotris(2,4,6-trimethylphenyl)stannane is a chemical compound with the molecular formula C27H33ClSn It is a tin-based organometallic compound, where the tin atom is bonded to three 2,4,6-trimethylphenyl groups and one chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorotris(2,4,6-trimethylphenyl)stannane can be synthesized through the reaction of tin tetrachloride (SnCl4) with 2,4,6-trimethylphenylmagnesium bromide (a Grignard reagent). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:
SnCl4+3C9H11MgBr→Sn(C9H11)3Cl+3MgBrCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorotris(2,4,6-trimethylphenyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation Reactions: The tin center can be oxidized to higher oxidation states, leading to the formation of tin(IV) compounds.
Reduction Reactions: The compound can be reduced to form tin(II) derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and organolithium compounds. These reactions are typically carried out in polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: The major products are organotin compounds with different substituents replacing the chlorine atom.
Oxidation Reactions: The products include tin(IV) oxides or other higher oxidation state tin compounds.
Reduction Reactions: The products are typically tin(II) compounds with reduced oxidation states.
Applications De Recherche Scientifique
Chlorotris(2,4,6-trimethylphenyl)stannane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Mécanisme D'action
The mechanism of action of chlorotris(2,4,6-trimethylphenyl)stannane involves its interaction with various molecular targets. The tin center can coordinate with different ligands, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound. The pathways involved include coordination chemistry and organometallic reactions, where the tin atom plays a central role in mediating the chemical processes.
Comparaison Avec Des Composés Similaires
Chlorotris(2,4,6-trimethylphenyl)stannane can be compared with other similar organotin compounds, such as:
Chlorotris(2,4,6-trimethylphenyl)germane: Similar structure but with a germanium atom instead of tin.
Chlorotris(2,4,6-trimethylphenyl)silane: Similar structure but with a silicon atom instead of tin.
Chlorotris(2,4,6-trimethylphenyl)lead: Similar structure but with a lead atom instead of tin.
The uniqueness of this compound lies in the specific properties imparted by the tin atom, such as its reactivity and coordination chemistry, which differ from those of germanium, silicon, and lead analogs.
Propriétés
Numéro CAS |
6199-33-3 |
|---|---|
Formule moléculaire |
C27H33ClSn |
Poids moléculaire |
511.7 g/mol |
Nom IUPAC |
chloro-tris(2,4,6-trimethylphenyl)stannane |
InChI |
InChI=1S/3C9H11.ClH.Sn/c3*1-7-4-8(2)6-9(3)5-7;;/h3*4-5H,1-3H3;1H;/q;;;;+1/p-1 |
Clé InChI |
UGIXCBRKMXUFSI-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C(=C1)C)[Sn](C2=C(C=C(C=C2C)C)C)(C3=C(C=C(C=C3C)C)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


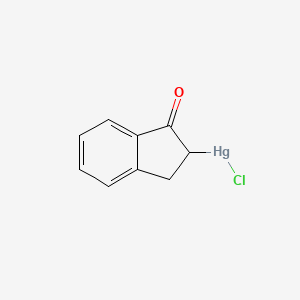
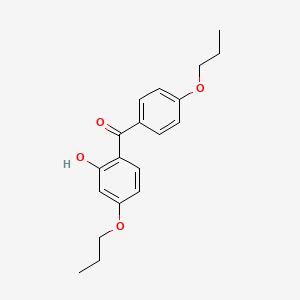

![3-[(6-Aminohexyl)amino]propanenitrile](/img/structure/B14739337.png)
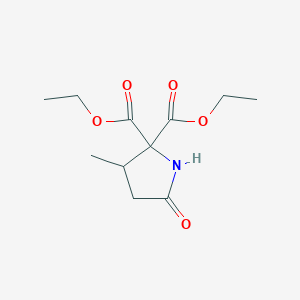

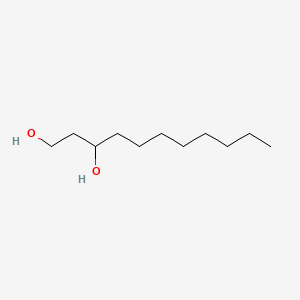

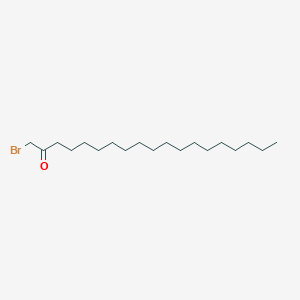
![2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide](/img/structure/B14739363.png)

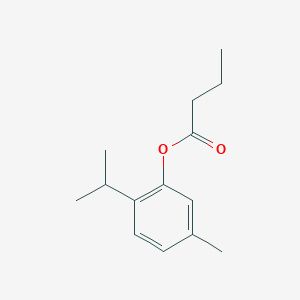

![1-Thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14739385.png)
